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molecular formula C8H10N2O4 B8441384 2-Amino-6-(2-hydroxy-ethoxy)-nicotinic Acid

2-Amino-6-(2-hydroxy-ethoxy)-nicotinic Acid

Cat. No. B8441384
M. Wt: 198.18 g/mol
InChI Key: YWTKGEAXFQVWFZ-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

To ethyleneglycol (0.50 mL) was added sodium hydride (70 mg, 1.7 mmol, 60% in oil), catalytic amount of copper(I) iodide and 2-amino-6-chloronicotinic acid (30 mg, 0.17 mmol), which was stirred for 3 hours at 110° C., then, further stirred overnight at 80° C. After cooling, water, diethyl ether and aqueous ammonia was added to the reaction solution, which was then partitioned, the aqueous layer was neutralized with citric acid, then, extracted with dichloromethane. The organic layer was washed with brine, then dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo to obtain the title compound (14 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[H-].[Na+].[NH2:7][C:8]1[N:16]=[C:15](Cl)[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].N>[Cu]I.C(OCC)C.O>[NH2:7][C:8]1[N:16]=[C:15]([O:3][CH2:2][CH2:1][OH:4])[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
70 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mg
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=N1)Cl
Name
copper(I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 hours at 110° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
further stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 80° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
was then partitioned
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=N1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 14 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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